tert-Butyl N-formyl-3-nitriloalaninate
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Overview
Description
tert-Butyl N-formyl-3-nitriloalaninate is a compound that features a tert-butyl group, a formyl group, and a nitriloalaninate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-formyl-3-nitriloalaninate typically involves the reaction of tert-butyl amine with formyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and high efficiency. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-formyl-3-nitriloalaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-formyl-3-nitriloalaninate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, the compound can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with biomolecules makes it useful in biochemical assays .
Medicine
Its structural features allow for the design of novel therapeutic agents targeting specific biological pathways .
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl N-formyl-3-nitriloalaninate involves its interaction with specific molecular targets. The formyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-formyl-3-nitroalaninate
- tert-Butyl N-formyl-3-aminoalaninate
- tert-Butyl N-formyl-3-hydroxyalaninate
Uniqueness
tert-Butyl N-formyl-3-nitriloalaninate is unique due to the presence of the nitriloalaninate moiety, which imparts distinct reactivity and stability. This makes it different from other similar compounds that may lack this specific functional group .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structural features and reactivity make it a valuable tool for scientists and engineers working on innovative solutions in chemistry, biology, medicine, and industrial applications.
Properties
CAS No. |
55947-47-2 |
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Molecular Formula |
C8H12N2O3 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
tert-butyl 2-cyano-2-formamidoacetate |
InChI |
InChI=1S/C8H12N2O3/c1-8(2,3)13-7(12)6(4-9)10-5-11/h5-6H,1-3H3,(H,10,11) |
InChI Key |
AREZDHNBXYGRHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C#N)NC=O |
Origin of Product |
United States |
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